molecular formula C4H10ClNO2S B1676137 L-CYSTEINE METHYL ESTER HYDROCHLORIDE CAS No. 18598-63-5

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Cat. No.: B1676137
CAS No.: 18598-63-5
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Mechanism of Action

Target of Action

L-Cysteine Methyl Ester Hydrochloride, also known as Methyl L-cysteinate hydrochloride or Mecysteine hydrochloride, primarily targets mucus , a gel-like substance secreted by the body’s mucous membranes . Mucus plays a crucial role in protecting the body’s internal surfaces and trapping foreign particles and microbes .

Mode of Action

This compound acts as a mucolytic agent , meaning it breaks down mucus . It achieves this by breaking some of the chemical bonds between the molecules in mucus . This action helps to thin the mucus, making it easier to cough up and clear from the airways .

Biochemical Pathways

It’s known that the compound has a strong affinity for gold and has been used in the synthesis of gold nanoparticles . The sulfhydryl functional group (-SH) present in the molecule forms a strong bond within the gold nanoparticle surface .

Pharmacokinetics

It is typically administered orally, suggesting it is absorbed through the gastrointestinal tract .

Result of Action

The primary result of the action of this compound is the breakdown of mucus, leading to a decrease in the viscosity of mucus . This makes it easier for individuals with respiratory disorders associated with productive coughs to clear mucus from their airways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown high colloidal stability in a pH range of 3 to 11, where the this compound functional groups strongly influenced the hydrodynamic diameter and zeta potential behavior .

Biochemical Analysis

Biochemical Properties

L-Cysteine Methyl Ester Hydrochloride is known to inhibit the binding of ethynylestradiol metabolites to proteins and nucleic acids . It is used in the synthesis of peptides and the preparation of thiazolidine-4-carboxylates with carbonyl compounds .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the synthesis of gold nanoparticles (AuNPs), where it acts as a stabilizing agent . The functional groups of this compound strongly influence the hydrodynamic diameter and zeta potential behavior of these nanoparticles .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reducing properties and its ability to give nanoparticles peculiar physicochemical characteristics for biological applications . It is used as a reducing compound in the synthesis of AuNPs, elucidating the reaction mechanisms for the formation of the nanoparticle through these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have high colloidal stability in a pH range of 3 to 11

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound is used in the synthesis of peptides

Metabolic Pathways

This compound is involved in the metabolic pathways of cysteine and methionine, two sulfur-containing amino acids . The compound is synthesized from serine through different pathways in different organism groups .

Transport and Distribution

Its role in the synthesis of peptides suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is localized to the cytoplasm where protein synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecysteine (hydrochloride) is synthesized through the esterification of cysteine. The process involves the reaction of methionine with hydrochloric acid in the presence of sodium citrate . Another method involves the reaction of chlorosulfite with methanol at 0°C, followed by the addition of a methanol solution of cysteine .

Industrial Production Methods: In industrial settings, mecysteine (hydrochloride) is produced by reacting methionine with hydrochloric acid under controlled conditions. The reaction is facilitated by the presence of sodium citrate, which acts as a catalyst . The resulting product is then purified and crystallized to obtain mecysteine (hydrochloride) in its pure form.

Chemical Reactions Analysis

Types of Reactions: Mecysteine (hydrochloride) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Mecysteine (hydrochloride) can be oxidized using mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of mecysteine, such as its oxidized or reduced forms, which can have different pharmacological properties .

Comparison with Similar Compounds

    Acetylcysteine: Another mucolytic agent used to break down mucus in respiratory conditions.

    Ethylcysteine: Similar to mecysteine, it is used for its mucolytic properties.

    L-Cysteine: A naturally occurring amino acid with mucolytic properties.

Comparison: Mecysteine (hydrochloride) is unique in its specific mechanism of action, which involves the cleavage of disulfide bonds within mucoproteins . While acetylcysteine and ethylcysteine also break down mucus, mecysteine (hydrochloride) is often preferred for its rapid onset of action and effectiveness in reducing mucus viscosity .

Properties

CAS No.

18598-63-5

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1

InChI Key

WHOHXJZQBJXAKL-DFWYDOINSA-N

Isomeric SMILES

[H+].COC(=O)[C@H](CS)N.[Cl-]

SMILES

COC(=O)C(CS)N.Cl

Canonical SMILES

[H+].COC(=O)C(CS)N.[Cl-]

Appearance

Solid powder

18598-63-5

physical_description

White powder;  Sulfur-like odour

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cysteine methyl ester
Cytoclair
mecysteine
mecysteine hydrochloride
mecysteine hydrochloride, (DL)-isomer
mecysteine hydrochloride, (L)-isomer
methyl cysteine
Visclai

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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